N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features an indole moiety linked to an acetamide group, with a trifluoromethyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
The next step involves the synthesis of the phenoxyacetamide moiety. This can be achieved by reacting 3-(trifluoromethyl)phenol with chloroacetic acid under basic conditions to form 3-(trifluoromethyl)phenoxyacetic acid. This acid is then converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with an amine to form the acetamide.
Finally, the indole derivative and the phenoxyacetamide are coupled together using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The acetamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
- N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propionamide
- N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]butyramide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to its specific combination of an indole moiety, a trifluoromethyl-substituted phenoxy group, and an acetamide linkage. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)14-4-3-5-15(10-14)26-12-18(25)23-9-8-13-11-24-17-7-2-1-6-16(13)17/h1-7,10-11,24H,8-9,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQSYIWPVXGFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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